(2-(3-Bromophenyl)ethene-1,1,2-triyl)tribenzene
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Overview
Description
(2-(3-Bromophenyl)ethene-1,1,2-triyl)tribenzene is an organic compound with the molecular formula C26H19Br and a molecular weight of 411.33 g/mol It is characterized by the presence of a bromophenyl group attached to an ethene backbone, which is further connected to three benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3-Bromophenyl)ethene-1,1,2-triyl)tribenzene typically involves the condensation reaction of benzophenone and (3-bromophenyl)(phenyl)methanone in the presence of a reducing agent such as zinc powder and a catalyst like titanium tetrachloride[2][2]. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent product quality. The compound is then purified through recrystallization or chromatography techniques to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(2-(3-Bromophenyl)ethene-1,1,2-triyl)tribenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide or potassium tert-butoxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions produce different oxidized or reduced forms of the compound.
Scientific Research Applications
(2-(3-Bromophenyl)ethene-1,1,2-triyl)tribenzene has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of (2-(3-Bromophenyl)ethene-1,1,2-triyl)tribenzene involves its interaction with specific molecular targets and pathways. The bromophenyl group and ethene backbone play crucial roles in its reactivity and interactions with other molecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its effects.
Comparison with Similar Compounds
Similar Compounds
(2-(4-Bromophenyl)ethene-1,1,2-triyl)tribenzene: This compound has a similar structure but with the bromine atom positioned at the 4th position of the phenyl ring.
1-(4-Aminomethylphenyl)-1,1,2-triphenylethene: Another structurally related compound with an aminomethyl group instead of a bromine atom.
Uniqueness
(2-(3-Bromophenyl)ethene-1,1,2-triyl)tribenzene is unique due to the specific positioning of the bromine atom at the 3rd position of the phenyl ring, which influences its chemical reactivity and potential applications. This structural feature distinguishes it from other similar compounds and contributes to its unique properties.
Biological Activity
(2-(3-Bromophenyl)ethene-1,1,2-triyl)tribenzene, also known as TPE-Br, is a compound that has garnered attention due to its unique photophysical properties and potential applications in photodynamic therapy (PDT). This article explores the biological activity of TPE-Br, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Photophysical Properties
TPE-Br exhibits Aggregation-Induced Emission (AIE) properties, which enhance its fluorescence in aggregated states. This characteristic is crucial for its application in PDT as it allows for effective imaging and targeting of cancer cells. The compound's ability to generate singlet oxygen upon light irradiation makes it a promising candidate for phototherapeutic applications .
Cytotoxicity Studies
Cytotoxicity assays have demonstrated that TPE-Br nanoparticles (NPs) possess significant anti-cancer activity. The half-maximal inhibitory concentration (IC50) for TPE-Br against HeLa cells was found to be as low as 12 μg/mL , indicating potent cytotoxic effects. In vitro studies showed that TPE-Br NPs effectively reduced cell viability when exposed to light, while exhibiting minimal toxicity in the absence of light .
The mechanism by which TPE-Br exerts its cytotoxic effects involves the generation of reactive oxygen species (ROS), particularly singlet oxygen. Upon irradiation, the excited state of TPE-Br leads to the formation of ROS, which induces oxidative stress in cancer cells, ultimately resulting in cell death. This mechanism is supported by studies showing that the photodynamic treatment significantly inhibited tumor growth in vivo without damaging surrounding healthy tissues .
Case Studies
Several studies have investigated the biological activity of TPE-Br:
- In Vitro Studies : A study conducted on HeLa cells demonstrated that TPE-Br NPs could effectively induce apoptosis when activated by light. The results indicated a dose-dependent response with increasing concentrations leading to higher rates of cell death .
- In Vivo Studies : Animal models treated with TPE-Br showed significant tumor regression following light exposure. Importantly, these studies reported no adverse effects on vital organs such as the heart, liver, and kidneys, highlighting the compound's favorable safety profile .
Data Summary
Parameter | Value |
---|---|
IC50 against HeLa cells | 12 μg/mL |
Tumor growth inhibition | Significant post-irradiation |
Dark toxicity | Negligible |
Organ toxicity | None observed |
Properties
CAS No. |
1400890-62-1 |
---|---|
Molecular Formula |
C26H19Br |
Molecular Weight |
411.3 g/mol |
IUPAC Name |
1-bromo-3-(1,2,2-triphenylethenyl)benzene |
InChI |
InChI=1S/C26H19Br/c27-24-18-10-17-23(19-24)26(22-15-8-3-9-16-22)25(20-11-4-1-5-12-20)21-13-6-2-7-14-21/h1-19H |
InChI Key |
NBGYCGNBWNHVBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC(=CC=C3)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
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